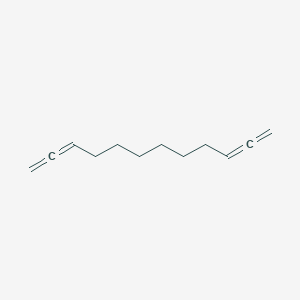![molecular formula C17H20NO+ B14262627 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium CAS No. 138416-19-0](/img/structure/B14262627.png)
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium is a quaternary ammonium compound that features a morpholine ring substituted with an ethenyl group and a naphthalen-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium typically involves the quaternization of morpholine with a suitable alkylating agent. One common method includes the reaction of morpholine with 1-bromo-4-ethenylbenzene and 1-bromomethylnaphthalene under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (80-100°C) to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The naphthalen-1-ylmethyl group can be reduced to form a dihydronaphthalene derivative.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used under mild conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Dihydronaphthalene derivatives.
Substitution: Azido and cyano derivatives.
Scientific Research Applications
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, leading to the formation of cross-linked networks. The naphthalen-1-ylmethyl group can intercalate into DNA, disrupting its structure and function. The morpholine ring can interact with biological membranes, altering their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Naphthalen-1-yl)methylmorpholine
- 4-Ethenylmorpholine
- 4-(Naphthalen-1-yl)methylpiperidine
Uniqueness
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium is unique due to the presence of both an ethenyl group and a naphthalen-1-ylmethyl group on the morpholine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
138416-19-0 |
|---|---|
Molecular Formula |
C17H20NO+ |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
4-ethenyl-4-(naphthalen-1-ylmethyl)morpholin-4-ium |
InChI |
InChI=1S/C17H20NO/c1-2-18(10-12-19-13-11-18)14-16-8-5-7-15-6-3-4-9-17(15)16/h2-9H,1,10-14H2/q+1 |
InChI Key |
STFYHXJYLLUMOG-UHFFFAOYSA-N |
Canonical SMILES |
C=C[N+]1(CCOCC1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium nitrate](/img/structure/B14262546.png)

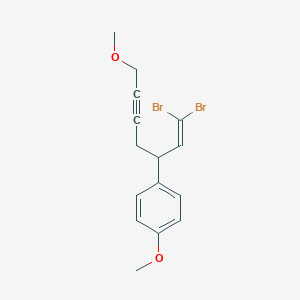
![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

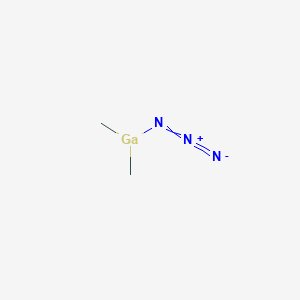
(propan-2-yl)silane](/img/structure/B14262564.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
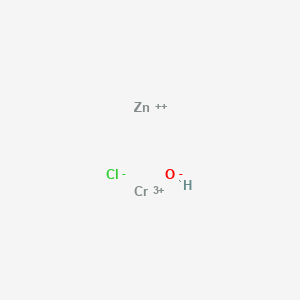
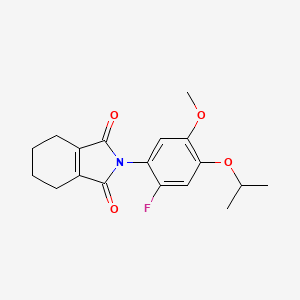
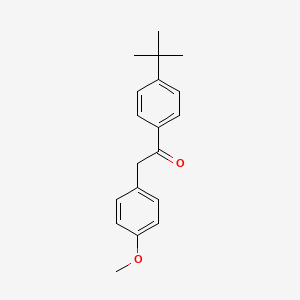
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
